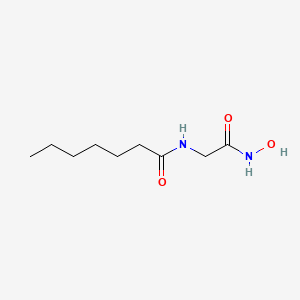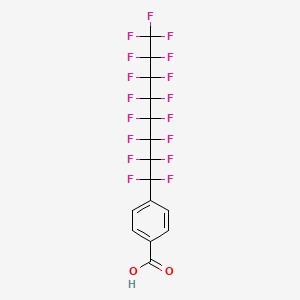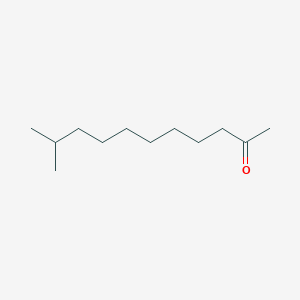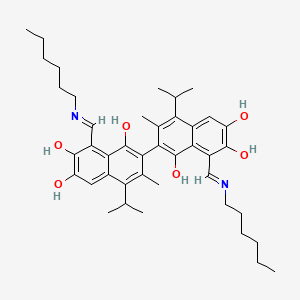![molecular formula C4H4S B14457992 5-Thiabicyclo[2.1.0]pent-2-ene CAS No. 72110-26-0](/img/structure/B14457992.png)
5-Thiabicyclo[2.1.0]pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiabicyclo[2.1.0]pent-2-ene: is a unique bicyclic compound containing a sulfur atom within its structure. This compound is of significant interest in organic chemistry due to its strained ring system and potential reactivity. The presence of the sulfur atom introduces unique chemical properties, making it a valuable subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiabicyclo[2.1.0]pent-2-ene typically involves photochemical reactions. One common method is the phototransposition of cyanothiophenes. For instance, cyanothiophenes undergo phototranspositions through their first excited singlet states, leading to the formation of this compound intermediates . Another method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene with hydrogen azide, followed by photochemical denitrogenation and desulphurization with triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for 5-Thiabicyclo[21
Analyse Des Réactions Chimiques
Types of Reactions: 5-Thiabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-containing ring.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved ring structures with simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Thiabicyclo[2.1.0]pent-2-ene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of ring strain and reactivity.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. Its ability to undergo various chemical transformations allows for the synthesis of specialized chemicals used in different industrial processes.
Mécanisme D'action
The mechanism of action of 5-Thiabicyclo[2.1.0]pent-2-ene primarily involves its ability to undergo photochemical reactions. The sulfur atom plays a crucial role in these reactions, often participating in bond formation and cleavage processes. For example, the phototransposition of cyanothiophenes involves the formation of this compound intermediates, followed by a ‘walk’ of the sulfur atom to form the final product .
Comparaison Avec Des Composés Similaires
5-Thiabicyclo[2.1.0]pentane: A similar compound with a saturated ring system.
5-Azabicyclo[2.1.0]pent-2-ene: Contains a nitrogen atom instead of sulfur.
5-Oxabicyclo[2.1.0]pent-2-ene: Contains an oxygen atom instead of sulfur.
Uniqueness: 5-Thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom’s ability to participate in various oxidation and reduction reactions sets it apart from its oxygen and nitrogen analogs.
Propriétés
Numéro CAS |
72110-26-0 |
|---|---|
Formule moléculaire |
C4H4S |
Poids moléculaire |
84.14 g/mol |
Nom IUPAC |
5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4S/c1-2-4-3(1)5-4/h1-4H |
Clé InChI |
CYDPYRCCLIKLBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C1S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






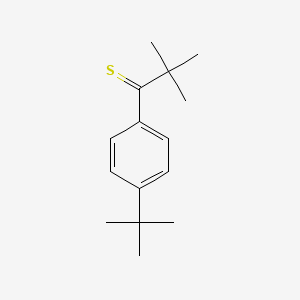
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
